Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl-
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Overview
Description
Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 4-methoxybenzoyl group and the tetramethyl substitution on the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl- typically involves the following steps:
Starting Materials: The synthesis begins with isonipecotic acid, which is protected using (Boc)2O and NaOH to give Boc-protected acid.
Formation of Intermediate: The protected acid is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired intermediate.
Deprotection: The Boc group is removed using an acid such as trifluoroacetic acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Acids: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide
- 4-methoxy-N-[(pyrrolidin-1-yl)carbonothioyl]benzamide
Uniqueness
Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxybenzoyl group and tetramethyl substitution enhances its stability and reactivity compared to other piperidine derivatives .
Properties
CAS No. |
201008-68-6 |
---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(2,2,6,6-tetramethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H25NO2/c1-16(2)11-6-12-17(3,4)18(16)15(19)13-7-9-14(20-5)10-8-13/h7-10H,6,11-12H2,1-5H3 |
InChI Key |
SEUYXFVDTAPSHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1C(=O)C2=CC=C(C=C2)OC)(C)C)C |
Origin of Product |
United States |
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